2-Amino-4-methylpyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-4-methyl-3,5-pyridinedicarbonitrile is a heterocyclic organic compound with the molecular formula C8H6N4 It is characterized by a pyridine ring substituted with amino, methyl, and dicarbonitrile groups
Scientific Research Applications
2-Amino-4-methyl-3,5-pyridinedicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Future Directions
While specific future directions for “2-Amino-4-methyl-3,5-pyridinedicarbonitrile” were not found, research on related pyrimidine compounds suggests potential applications in the synthesis of high-value fine chemicals and pharmaceuticals . For example, fluorescent nanoparticles of 6-alkoxy-2-amino-3,5-pyridinedicarbonitriles have been developed for use as security markers in paper documents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-3,5-pyridinedicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable nitrile precursors in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Amino-4-methyl-3,5-pyridinedicarbonitrile may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-3,5-pyridinedicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The pathways involved may include inhibition of enzyme activity or binding to specific receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarbonitrile: Another dinitrile compound with similar structural features but different substitution patterns.
3,5-Dicyanopyridine: A compound with similar nitrile groups but lacking the amino and methyl substitutions.
Uniqueness
2-Amino-4-methyl-3,5-pyridinedicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, such as in the development of fluorescent markers and pharmaceutical intermediates.
Properties
IUPAC Name |
2-amino-4-methylpyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-6(2-9)4-12-8(11)7(5)3-10/h4H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVSEYBTIVQYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C#N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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